
Ethyl 3-(3-cyclopentylprop-1-ynyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-cyclopentylprop-1-ynyl)benzoate is an organic compound with the molecular formula C17H20O2. It is a derivative of benzoic acid where an ethyl group is attached to the carboxyl group and a cyclopentylprop-1-ynyl group is attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-cyclopentyl-1-propynylbenzene as the starting material.
Reaction Steps: The compound is synthesized through a series of reactions including alkylation, acylation, and esterification.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions, using aprotic solvents such as dichloromethane or tetrahydrofuran, and at temperatures ranging from 0°C to room temperature.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up in industrial settings using reactors that allow for precise control of temperature and pressure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction Reagents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used for reduction reactions.
Substitution Reagents: Halogenating agents such as bromine (Br2) and iodine (I2) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
Ethyl 3-(3-cyclopentylprop-1-ynyl)benzoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-(3-cyclopentylprop-1-ynyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl benzoate
Ethyl benzoate
Propyl benzoate
Butyl benzoate
Properties
CAS No. |
884001-28-9 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
ethyl 3-(3-cyclopentylprop-1-ynyl)benzoate |
InChI |
InChI=1S/C17H20O2/c1-2-19-17(18)16-12-6-11-15(13-16)10-5-9-14-7-3-4-8-14/h6,11-14H,2-4,7-9H2,1H3 |
InChI Key |
YLSXMAHKUPLILU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C#CCC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B15358658.png)

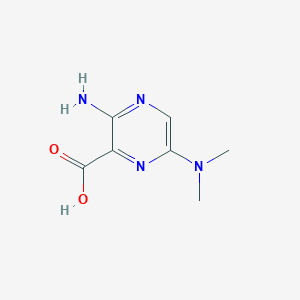
![1-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carboxylic acid](/img/structure/B15358688.png)

![5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)
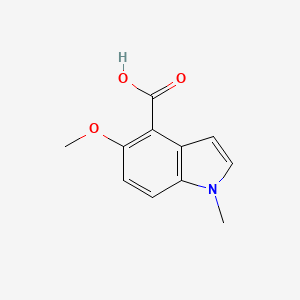
![2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid](/img/structure/B15358713.png)
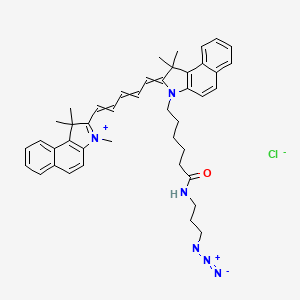
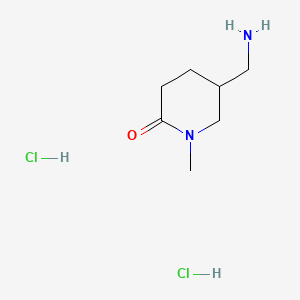


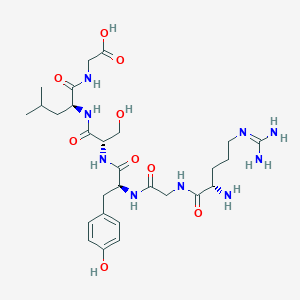
![3-[(4-chlorophenyl)sulfanyl]-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15358749.png)
